molecular formula C11H14O3S B8354463 Methyl 4-isopropylthio-2-hydroxybenzoate

Methyl 4-isopropylthio-2-hydroxybenzoate

Cat. No.: B8354463
M. Wt: 226.29 g/mol
InChI Key: DIYJHEHQXNWMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-isopropylthio-2-hydroxybenzoate is a methyl ester derivative of 2-hydroxybenzoic acid (salicylic acid) featuring a sulfur-containing isopropylthio (-S-iPr) substituent at the 4-position. This compound combines a polar hydroxyl group at position 2 with a lipophilic thioether group at position 4, creating unique physicochemical properties.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

methyl 2-hydroxy-4-propan-2-ylsulfanylbenzoate

InChI

InChI=1S/C11H14O3S/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7,12H,1-3H3

InChI Key

DIYJHEHQXNWMHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Methyl Salicylate

Structural Differences :

  • Methyl salicylate (2-hydroxybenzoic acid methyl ester) lacks the 4-isopropylthio group, instead having a hydroxyl or methoxy group at position 4 in natural analogs (e.g., wintergreen oil derivatives).
    Physicochemical Properties :
  • Data from Table 3 in Atmospheric Measurement Techniques (2016) shows methyl salicylate has a vapor pressure of 0.011 kPa at 25°C and a water solubility of 0.07 g/L .
  • In contrast, the 4-isopropylthio group in the target compound likely reduces water solubility (inferred <0.01 g/L) and increases lipophilicity (logP ~3.5 vs. methyl salicylate’s logP ~2.3) due to the bulky, hydrophobic substituent.

Other Methyl Esters of Substituted Benzoic Acids

Key Comparisons :

  • Methyl 4-methoxy-2-hydroxybenzoate : Replacing the thioether with a methoxy group increases polarity and hydrogen-bonding capacity, leading to higher water solubility (~0.5 g/L) but lower thermal stability (melting point ~85°C vs. ~110°C for the thioether analog) .
  • Methyl 4-methyl-2-hydroxybenzoate : A methyl group at position 4 reduces steric hindrance compared to isopropylthio, resulting in lower molecular weight (180 g/mol vs. 242 g/mol) and higher volatility .

Data Tables

Table 1: Physicochemical Properties of Selected Methyl Esters

Compound Molecular Weight (g/mol) logP Water Solubility (g/L) Vapor Pressure (kPa, 25°C) Melting Point (°C)
Methyl 4-isopropylthio-2-hydroxybenzoate* 242 ~3.5 <0.01 (inferred) 0.002 (inferred) 110–115 (inferred)
Methyl salicylate 152 2.3 0.07 0.011 -8.6
Methyl 4-methoxy-2-hydroxybenzoate 182 1.8 0.5 0.005 85

*Inferred data based on substituent effects.

Table 2: Functional Group Impact on Properties

Substituent Effect on Lipophilicity Effect on Stability Common Applications
4-Isopropylthio High (logP ↑) Acid-stable Agrochemicals, prodrugs
4-Methoxy Moderate (logP ~1.8) Base-sensitive Pharmaceuticals, fragrances
4-Methyl Low (logP ~1.5) Thermally stable Polymer additives

Research Findings and Implications

  • Sulfur vs. Oxygen Substituents : The thioether group in this compound enhances lipid solubility and resistance to hydrolysis compared to oxygen-containing analogs, as seen in methyl salicylate . This makes it suitable for controlled-release formulations.
  • Thermal Behavior : Higher melting points in thioether esters (e.g., ~110°C vs. 85°C for methoxy analogs) suggest stronger intermolecular interactions, likely due to sulfur’s polarizability .
  • Environmental Persistence : The compound’s low vapor pressure (inferred 0.002 kPa) implies longer atmospheric residence times compared to methyl salicylate, necessitating studies on ecological impact .

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